molecular formula C21H24N2O4S B2875758 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 921991-63-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No. B2875758
CAS RN: 921991-63-1
M. Wt: 400.49
InChI Key: XZOOTJPRBNOQKG-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Agents

The compound’s derivatives have been explored for their potential as antimycobacterial agents . This application is particularly relevant in the fight against tuberculosis (TB), caused by Mycobacterium tuberculosis. The derivatives have been tested using microplate alamar blue assay (MABA) and have shown activity against the M. tuberculosis H37Rv strain . This suggests that the compound could be a starting point for the development of new treatments for TB, especially multidrug-resistant strains.

Anti-inflammatory and Analgesic Activities

Indole derivatives, which share a similar structural motif with our compound of interest, have demonstrated significant anti-inflammatory and analgesic activities . This indicates that the compound could be synthesized into derivatives that may serve as the basis for new anti-inflammatory and analgesic drugs, potentially with lower ulcerogenic indexes compared to existing medications.

Synthesis of Bioactive Heterocyclic Compounds

The compound’s structure is conducive to the synthesis of bioactive heterocyclic compounds . These compounds are important in pharmaceutical chemistry due to their diverse biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anticonvulsant properties . Research in this area could lead to the discovery of new drugs with multiple therapeutic applications.

Alkaloid Synthesis

Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. The compound could be used in the synthesis of alkaloids or alkaloid-like structures, which are prevalent in many drugs and natural products . These structures are important for their various biological properties and are used in the treatment of cancer, microbial infections, and other disorders.

Plant Hormone Derivatives

Indole derivatives, which are structurally related to the compound, are known to be precursors for plant hormones such as indole-3-acetic acid . This hormone is crucial for plant growth and development. The compound could potentially be modified to create new derivatives that influence plant growth, which could have applications in agriculture and horticulture .

Chemical Education and Nomenclature

The compound’s complex structure provides an excellent example for educational purposes in the field of chemical nomenclature . It can be used to teach students about the naming conventions of organic compounds, particularly those with multiple functional groups and stereocenters .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-5-11-23-18-10-9-16(13-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-7-15(2)12-17/h5-10,12-13,22H,1,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOOTJPRBNOQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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